molecular formula C52H50F2O11S2 B14900754 (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate

(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate

Cat. No.: B14900754
M. Wt: 953.1 g/mol
InChI Key: ICNLKAYIAOMELA-FAZFCGTQSA-N
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Description

The compound “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” typically involves multi-step organic synthesis. The process may start with the preparation of the core hexane structure, followed by the introduction of the thiophene and fluorophenyl groups through various coupling reactions. The final steps often involve the acetylation of hydroxyl groups to form the pentaacetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the pentaacetate ester can be reduced to alcohols.

    Substitution: The fluorophenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts acylation or halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of fluorophenyl and thiophene groups suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple molecular targets, offering potential for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure may impart desirable properties such as thermal stability, conductivity, or optical activity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and thiophene groups could play a role in binding to these molecular targets, while the acetyl groups may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
  • (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-bromophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate

Uniqueness

The uniqueness of “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” lies in the specific arrangement of its functional groups and chiral centers. The presence of fluorophenyl groups may enhance its biological activity or stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C52H50F2O11S2

Molecular Weight

953.1 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6,6-bis[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-hydroxyhexyl] acetate

InChI

InChI=1S/C52H50F2O11S2/c1-29-8-14-40(24-38(29)26-44-20-22-47(66-44)36-10-16-42(53)17-11-36)52(60,41-15-9-30(2)39(25-41)27-45-21-23-48(67-45)37-12-18-43(54)19-13-37)51(65-35(7)59)50(64-34(6)58)49(63-33(5)57)46(62-32(4)56)28-61-31(3)55/h8-25,46,49-51,60H,26-28H2,1-7H3/t46-,49-,50+,51-/m1/s1

InChI Key

ICNLKAYIAOMELA-FAZFCGTQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)([C@@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F

Origin of Product

United States

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